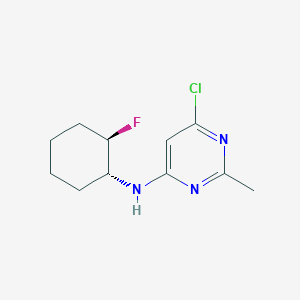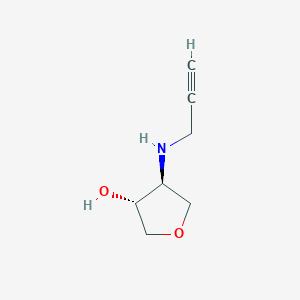
Rel-(3R,4S)-4-(prop-2-yn-1-ylamino)tetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3R,4S)-4-(prop-2-yn-1-ylamino)tetrahydrofuran-3-ol is a synthetic organic compound that features a tetrahydrofuran ring substituted with a prop-2-yn-1-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(prop-2-yn-1-ylamino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and propargylamine.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be formed through cyclization reactions involving appropriate precursors.
Substitution Reaction: The prop-2-yn-1-ylamino group is introduced via a substitution reaction, where propargylamine reacts with the tetrahydrofuran derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4S)-4-(prop-2-yn-1-ylamino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The prop-2-yn-1-ylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides for substitution reactions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: Potential medicinal applications include its use as a precursor for drug development.
Industry: The compound could be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of Rel-(3R,4S)-4-(prop-2-yn-1-ylamino)tetrahydrofuran-3-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Rel-(3R,4S)-4-(prop-2-yn-1-ylamino)tetrahydrofuran-3-ol can be compared with other similar compounds, such as:
Tetrahydrofuran Derivatives: Compounds with similar ring structures but different substituents.
Propargylamine Derivatives: Compounds with the same prop-2-yn-1-ylamino group but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of the tetrahydrofuran ring and the prop-2-yn-1-ylamino group, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(3R,4S)-4-(prop-2-ynylamino)oxolan-3-ol |
InChI |
InChI=1S/C7H11NO2/c1-2-3-8-6-4-10-5-7(6)9/h1,6-9H,3-5H2/t6-,7-/m0/s1 |
InChI Key |
WXCFNGMVOGQSMX-BQBZGAKWSA-N |
Isomeric SMILES |
C#CCN[C@H]1COC[C@@H]1O |
Canonical SMILES |
C#CCNC1COCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


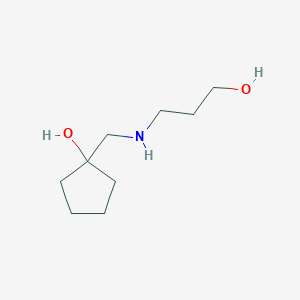
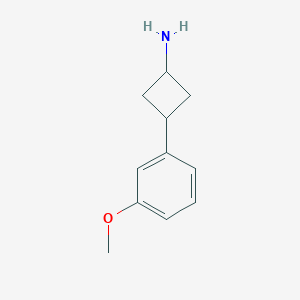
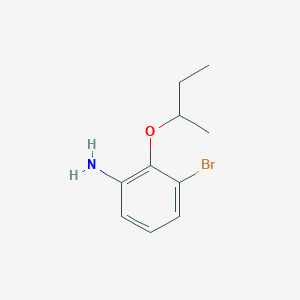
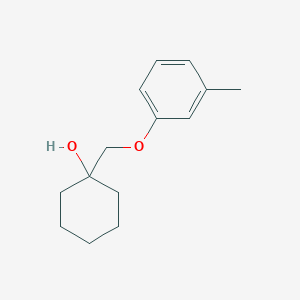
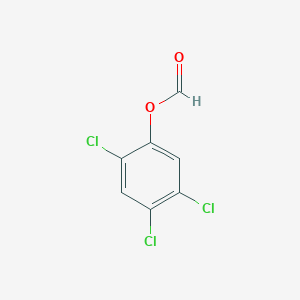
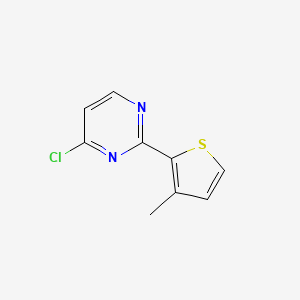
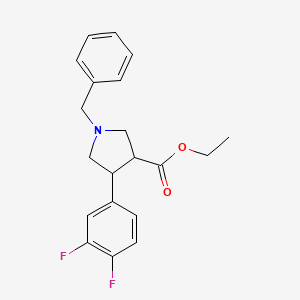


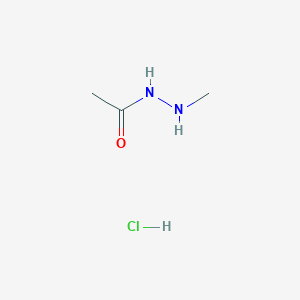
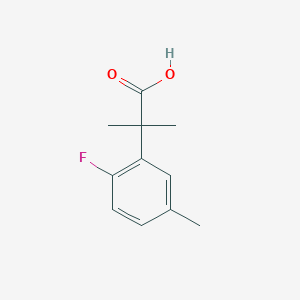
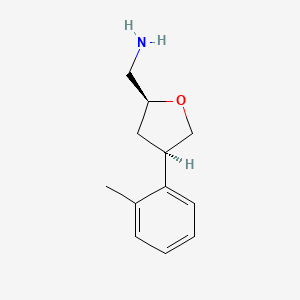
![2',7'-Dibromo-5,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13345839.png)
